Sildenafil
Overview
Description
Sildenafil, a potent inhibitor of phosphodiesterase 5 (PDE5), was developed primarily for the treatment of erectile dysfunction. Its discovery revolutionized the approach to managing sexual dysfunction, transforming it from a predominantly psychological treatment domain to a medical one. The journey of Sildenafil from a potential anti-angina medication to its current status as a treatment for erectile dysfunction and pulmonary hypertension highlights its significant impact on medical practice and patient quality of life. Recent studies have also explored its cardioprotective effects, indicating a broader therapeutic potential beyond its initial FDA approval scope (Hussein, Mosaad, & Gobba, 2018).
Synthesis Analysis
The synthesis of Sildenafil represents a milestone in pharmaceutical chemistry, requiring innovative approaches to chemical synthesis and process optimization. The commercial synthesis of Sildenafil involves several key steps, including the preparation of pyrazolo[4,3-d]pyrimidines and the management of potentially hazardous reactions such as the nitrating pyrazole-5-carboxylic acids. Significant efforts were made to develop a high-throughput, efficient synthesis with minimal environmental impact, leading to the establishment of a commercial route that exemplifies the complexities and demands of modern drug development (Dale et al., 2000).
Molecular Structure Analysis
The molecular structure of Sildenafil, characterized by the presence of a pyrazolo[4,3-d]pyrimidin-7-one ring, is critical for its pharmacological activity. This structure mimics the cyclic guanosine monophosphate (cGMP) molecule, allowing Sildenafil to selectively inhibit PDE5 and prevent the degradation of cGMP. Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, which are central to Sildenafil's therapeutic effects. The development of analogues and derivatives of Sildenafil further explores modifications to its molecular structure to enhance its pharmacological properties or reduce side effects (Kim et al., 2004).
Chemical Reactions and Properties
Sildenafil's synthesis and functionalization involve a series of chemical reactions, including hydrazinolytic cyclization, methylation, hydrolysis, nitration, acylation, reduction, amidation, chlorosulfonation, and final cyclization. These reactions demonstrate the compound's versatility and the complexity of its synthesis. The ability to introduce various functional groups through these reactions allows for the exploration of sildenafil analogues with potentially improved pharmacological profiles or novel therapeutic applications (Zhu, 2002).
Scientific Research Applications
Cardioprotection and Pulmonary Arterial Hypertension : Sildenafil shows cardioprotective effects against ischemia/reperfusion injury in the heart. It activates pathways like NO generation from eNOS/iNOS and protein kinase C/ERK signaling, contributing to its therapeutic potential in pulmonary arterial hypertension and endothelial dysfunction (Kukreja et al., 2005).
Neuroprotective Effects : Research indicates sildenafil's role in potentially treating Parkinson's disease. While it doesn't induce rotational behavior in 6-hydroxydopamine-lesioned rats (a Parkinson's model), it doesn't affect fatigue as seen in a forced swim test in mice (Uthayathas et al., 2007).
Tissue Distribution and Vascular Effects : The distribution of phosphodiesterase activities in various tissues, including the human cardiac ventricle and saphenous vein, is influenced by sildenafil. It selectively increases cGMP levels in vascular smooth muscle, potentially enhancing the relaxation effects of nitric oxide donors (Wallis et al., 1999).
Exercise Tolerance in Angina Patients : Sildenafil does not reduce exercise tolerance in men with erectile dysfunction and chronic stable angina, suggesting its safety in certain cardiovascular conditions (Fox et al., 2003).
Renoprotective Effects : In deoxycorticosterone acetate-salt hypertensive rats, sildenafil showed renoprotective effects, attenuating renal injury progression through anti-inflammatory, antifibrotic, and antiapoptotic effects (Bae et al., 2012).
Immune System Modulation : Sildenafil can affect both innate and adaptive immune systems in experimental animals and patients. Its immunomodulatory effects are connected with its influence on angiogenesis, platelet activation, and cytokine production (Kniotek & Boguska, 2017).
Pulmonary Hypertension Treatment : Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats, indicating its potential as a therapy for this condition (Schermuly et al., 2004).
Potential in Treating Priapism : Sildenafil shows promise in managing priapism, a disorder of prolonged and uncontrolled penile erection, by restoring normal signaling in the nitric oxide/cGMP/protein kinase G/phosphodiesterase type 5 pathway (Bivalacqua et al., 2013).
Safety And Hazards
Sildenafil can cause serious side effects. These include a drop in blood pressure, vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis . It should not be taken by people on nitrates such as nitroglycerin, as this may result in a serious drop in blood pressure .
Future Directions
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
171599-83-0 (citrate) | |
Record name | Sildenafil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023579 | |
Record name | Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sildenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/ | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sildenafil is an oral therapy for erectile dysfunction. In the natural setting, i.e. with sexual stimulation, it restores impaired erectile function by increasing blood flow to the penis. The physiological mechanism responsible for the erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. Nitric oxide then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood. Sildenafil is a potent and selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum, where PDE5 is responsible for degradation of cGMP. Sildenafil has a peripheral site of action on erections. Sildenafil has no direct relaxant effect on isolated human corpus cavernosum but potently enhances the relaxant effect of NO on this tissue. When the NO/cGMP pathway is activated, as occurs with sexual stimulation, inhibition of PDE5 by sildenafil results in increased corpus cavernosum levels of cGMP. Therefore sexual stimulation is required in order for sildenafil to produce its intended beneficial pharmacological effects. Moreover, apart from the presence of PDE5 in the corpus cavernosum of the penis, PDE5 is also present in the pulmonary vasculature. Sildenafil, therefore, increases cGMP within pulmonary vascular smooth muscle cells resulting in relaxation. In patients with pulmonary arterial hypertension, this can lead to vasodilation of the pulmonary vascular bed and, to a lesser degree, vasodilatation in the systemic circulation., Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By diminishing the effect of PDE5, sildenafil facilitates the effect of nitric oxide during sexual stimulation; cGMP levels increase, smooth muscle relaxes, and blood flows into the corpus cavernosum, producing an erection. Without sexual stimulation, sildenafil has no effect on erections., It has been extensively demonstrated that hydrogen sulfide (H2S) is implicated is several physiological and pathological conditions. In particular, it has been shown that H2S causes relaxation in human penile tissues and inhibits phosphodiesterase (PDE) activity in vessels. Beside sildenafil increases H2S generation in human bladder and tadalafil in myocardial tissues. Therefore, /the/ aim /of the study/ was to demonstrate the link between H2S and PDE-5 in mice corpus cavernosum tissues. ... The effects of sildenafil (10 uM, 0.5 hr); PDE-5 inhibitor, on H2S production as well as the H2S -induced relaxations in mice penile tissues /was investigated/. Penile tissues from CD1 mouse corpus cavernosum (MCC) were used. Functional studies were performed by myograph in Krebs solution. Western blot analysis was performed in order to evaluate CBS and CSE expression and methylene blue assay for measurement of H2S levels. In order to investigate functional significance of H2S on sildenafil-induced augmentation of endothelial relaxation in MCC the sildenafil effect was evaluated on acetylcholine (ACh), L-cysteine and NaHS-induced relaxations in presence or not of CSE enzyme inhibitor PPG (10 uM, 0.5 hr). In order to achieve this issue the H2S production in MCC tissues was also evaluated by incubating the penile tissue with sildenafil in presence or absence of the CSE inhibitor PPG (10 uM, 0.5 hr) Both CBS and CSE were expressed in MCC and the enzymes efficiently converted L-cysteine into H2S. Further /it was shown/ that sildenafil caused a significant increase in H2S production and this augmentation was reversed by CSE inhibition. /It was/ found that sildenafil induced an increase in both ACh and L-cysteine-induced relaxations and these augmentations reversed by CSE inhibitor PPG in MCC pre-contracted with phenylephrine (3.10-5M). Beside sildenafil did not significantly increase the NaHS -induced relaxations. Therefore /it was/ suggested that both gaseous transmitters NO and H2S affect sildenafil action. In particular ... results demonstrate that sildenafil effect is partially mediated by H2S pathway. Thus, H2S signaling may represent a new mechanism involved in the effect of sildenafil on erectile dysfunction., Sildenafil citrate (Viagra), a cGMP-selective phosphodiesterase (PDE) inhibitor, is widely used to treat erectile dysfunction and pulmonary arterial hypertension. In contrast to its well established action on erectile dysfunction, little is known on the action of sildenafil on cGMP/cAMP signaling and testicular steroidogenesis. This study was designed to assess the effects of prolonged sildenafil treatment on NO synthase-dependent signaling and steroidogenic function of rat Leydig cells. Male adult rats were treated with Viagra (1.25 mg/kg body wt) daily for 30 days. /Studies indicate/, serum testosterone and ex vivo testosterone production significantly increased in sildenafil-treated animals. Human chorionic gonadotropin-stimulated testosterone production and cAMP accumulation were also significantly higher in Leydig cells obtained from sildenafil-treated rats. The expression of soluble guanylyl cyclase (GUCY1) subunits (Gucy1a1, Gucy1b1) significantly increased; cAMP-specific Pde4a, cGMP-specific Pde6c, and dual Pde1c and Nos2 were inhibited and expression of Nos3, protein kinase G1 (Pkg1), and Pde5 remained unchanged. Treatment of purified Leydig cells with NO donor caused a dose-dependent increase in both testosterone and cGMP production. Testosterone and cGMP production was significantly higher in Leydig cells obtained from sildenafil-treated animals. The stimulatory effect of NO donor was significantly enhanced by saturating concentrations of hCG in both Leydig cells obtained from control and sildenafil-treated animals. Occurrence of mature steroidogenic acute regulatory protein also increased in sildenafil treated animals in accord with increased cAMP and cGMP production. In summary, inhibition of PDE activity during prolonged sildenafil treatment increased serum testosterone level and Leydig cells' steroidogenic capacity by coordinated stimulatory action on cAMP and cGMP signaling pathway. | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sildenafil | |
Color/Form |
Crystals | |
CAS RN |
139755-83-2 | |
Record name | Sildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139755-83-2 | |
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Record name | Sildenafil [INN:BAN] | |
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Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
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Record name | Sildenafil | |
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Record name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.676 | |
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Record name | SILDENAFIL | |
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Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
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Record name | Sildenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-190 °C, 187-189 °C | |
Record name | Sildenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SILDENAFIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Citations
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